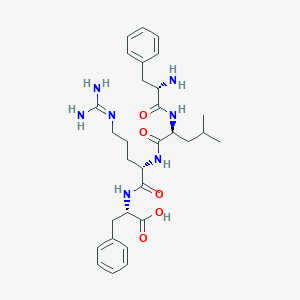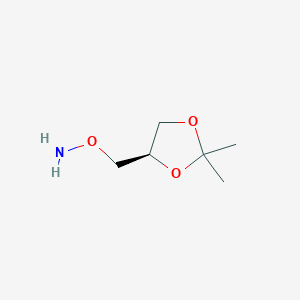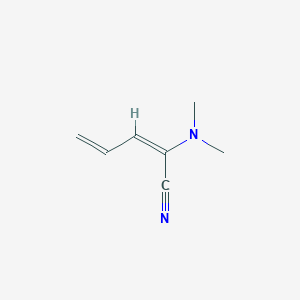
(2E)-2-(Dimethylamino)penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(Dimethylamino)penta-2,4-dienenitrile, also known as DMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used to synthesize a wide range of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2E)-2-(Dimethylamino)penta-2,4-dienenitrile is not well understood, but it is believed to act as an electron acceptor in various chemical reactions. This compound has been shown to undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This compound can also undergo cycloaddition reactions with various dienophiles, such as maleic anhydride and acetylene.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-2-(Dimethylamino)penta-2,4-dienenitrile has several advantages for use in lab experiments, including its high purity and stability. This compound is also a versatile building block that can be used to synthesize a wide range of organic molecules. However, this compound is highly reactive and can be hazardous if not handled properly. This compound should be handled in a fume hood with appropriate safety equipment.
Direcciones Futuras
There are several future directions for the study of (2E)-2-(Dimethylamino)penta-2,4-dienenitrile. One potential application is in the development of new materials, such as liquid crystals and organic light-emitting diodes. This compound can also be used as a building block for the synthesis of new pharmaceuticals and natural products. Further studies are needed to understand the mechanism of action and potential side effects of this compound. Additionally, new synthetic methods for this compound could be developed to improve yields and reduce costs.
Métodos De Síntesis
(2E)-2-(Dimethylamino)penta-2,4-dienenitrile can be synthesized using a variety of methods, including the reaction of 2-bromo-1,3-butadiene with dimethylamine, or the reaction of 2-chloro-1,3-butadiene with dimethylamine followed by dehydrohalogenation. Another method involves the reaction of 2-bromo-1,3-butadiene with sodium cyanide and dimethylamine. These methods result in the formation of this compound with high yields and purity.
Aplicaciones Científicas De Investigación
(2E)-2-(Dimethylamino)penta-2,4-dienenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound can be used as a building block for the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and polymers. This compound has also been studied for its potential use in the development of new materials, such as liquid crystals and organic light-emitting diodes.
Propiedades
Número CAS |
112466-70-3 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylamino)penta-2,4-dienenitrile |
InChI |
InChI=1S/C7H10N2/c1-4-5-7(6-8)9(2)3/h4-5H,1H2,2-3H3/b7-5+ |
Clave InChI |
UPZSVPBPKMCYQL-FNORWQNLSA-N |
SMILES isomérico |
CN(C)/C(=C/C=C)/C#N |
SMILES |
CN(C)C(=CC=C)C#N |
SMILES canónico |
CN(C)C(=CC=C)C#N |
Sinónimos |
2,4-Pentadienenitrile,2-(dimethylamino)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
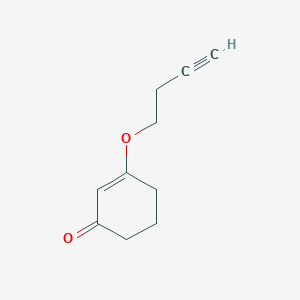
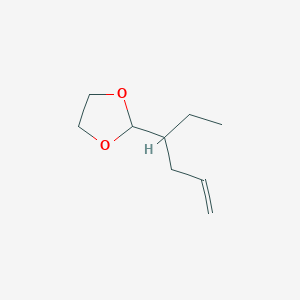



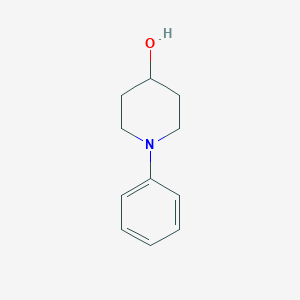
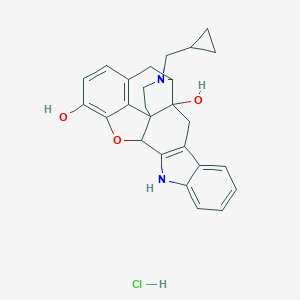
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

